molecular formula C13H12N4O B1368889 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-49-9

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No. B1368889
CAS RN: 89185-49-9
M. Wt: 240.26 g/mol
InChI Key: RSJSRQQGXJRHAQ-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine” is a compound that has been studied for its potential as a selective COX-2 inhibitor . COX-2, or cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators . Inhibiting this enzyme can help reduce inflammation, pain, and fever caused by prostaglandins .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction . The first step involves obtaining different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The second step involves the condensation of intermediates with different 2-aminopyridines to give the final compounds .


Molecular Structure Analysis

The molecular structure of this compound was studied using AutoDock Vina . The docking studies demonstrated that the docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .


Chemical Reactions Analysis

The inhibitory activities of this compound against COX-1 and COX-2 were evaluated by in vitro assay . Among the compounds studied, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Scientific Research Applications

COX-2 Inhibition for Anti-Inflammatory Applications

This compound has been evaluated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid to pro-inflammatory mediators. Selective inhibition of COX-2 can provide anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs . The compound has shown high potency and selectivity against the COX-2 enzyme, with potential applications in the treatment of inflammation, pain, and fever .

Antinociceptive Activity

In relation to its COX-2 inhibition properties, the compound has also been studied for its antinociceptive effects. This refers to its ability to reduce the sensation of pain. The compound was tested using the formalin test, a method for evaluating pain responses in animals, and showed significant activity compared to control groups, indicating its potential as a pain-relieving agent .

Cancer Research

The structural class of imidazo[1,2-a]pyrimidines, to which this compound belongs, has been investigated for anticancer properties. Specifically, derivatives have been tested on MCF-7 breast cancer cells, showing considerable inhibitory effects. This suggests that the compound could serve as a lead structure for the development of new anticancer agents .

Medicinal Chemistry and Drug Design

The compound’s core structure is of interest in medicinal chemistry for the design of new drugs. Its ability to interact with biological targets like COX-2 makes it a valuable scaffold for developing novel therapeutic agents with improved efficacy and reduced side effects .

Biochemical Research

In biochemical research, the compound’s interactions with enzymes and its role in modulating biological pathways are of great interest. Its effects on the arachidonic acid cascade and subsequent prostanoid production are particularly noteworthy for understanding and manipulating inflammatory responses at the molecular level .

Organic Synthesis

The compound is also relevant in the field of organic synthesis. Its imidazo[1,2-a]pyrimidine core is a versatile scaffold that can be functionalized through various chemical reactions, enabling the synthesis of a wide array of derivatives with diverse biological activities .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with the COX enzyme, specifically inhibiting the COX-2 isoform . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway where arachidonic acid is metabolized to prostaglandin H2 (PGH2) by the COX enzyme . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . By inhibiting the COX-2 enzyme, the compound reduces the production of these prostanoids, which play a role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against the cox-2 enzyme have been evaluated . One of the derivatives of this compound exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme .

Result of Action

The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . The compound’s antinociceptive activity was assessed via the formalin test, and several derivatives of the compound showed significant activity compared to the control group .

Action Environment

The compound’s synthesis involves a two-step reaction, which could potentially be influenced by environmental factors such as temperature and ph .

Future Directions

The future directions for this compound involve designing more efficient and selective COX-2 inhibitors . This could involve modifying the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives .

properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSRQQGXJRHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569684
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89185-49-9
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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